4'-Isobutylacetophenone

Catalog No.
S600165
CAS No.
38861-78-8
M.F
C12H16O
M. Wt
176.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Isobutylacetophenone

CAS Number

38861-78-8

Product Name

4'-Isobutylacetophenone

IUPAC Name

1-[4-(2-methylpropyl)phenyl]ethanone

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

InChI

InChI=1S/C12H16O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9H,8H2,1-3H3

InChI Key

KEAGRYYGYWZVPC-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(=O)C

Synonyms

1-[4-(2-Methylpropyl)phenyl]ethanone; 1-Acetyl-4-isobutylbenzene; 1-[4-(2-Methylpropyl)phenyl]-1-ethanone; 1-[4-(2-Methylpropyl)phenyl]ethanone; 4-(2-Methylpropyl)acetophenone; NSC 173015; p-Acetylisobutylbenzene; p-Isobutylacetophenone; p-Isobutylph

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)C

Pharmaceutical Production:

4'-Isobutylacetophenone serves as a crucial starting material for the synthesis of several pharmaceuticals, including the widely used pain reliever, ibuprofen. Its role involves undergoing a series of chemical reactions to ultimately form the core structure of ibuprofen. Source: Sigma-Aldrich, "4-isobutylacetophenone":

Proteomics Research:

4'-Isobutylacetophenone finds application in proteomics research, a field studying the structure and function of proteins within an organism. It can be utilized in techniques like protein labeling and affinity purification, aiding in the identification and characterization of specific proteins. Source: Thermo Fisher Scientific, "4'-Isobutylacetophenone, 97%":

Organic Synthesis:

Beyond its specific applications, 4'-Isobutylacetophenone serves as a versatile intermediate in organic synthesis, a branch of chemistry involving the creation of complex organic molecules from simpler ones. Its reactive ketone functional group allows it to participate in various chemical reactions, enabling the synthesis of diverse organic compounds for research purposes. Source: Sigma-Aldrich, "4-isobutylacetophenone":

4'-Isobutylacetophenone is an organic compound with the molecular formula C₁₂H₁₆O. It is characterized by a phenyl ring substituted with an isobutyl group and an acetophenone moiety. The compound appears as a colorless to pale yellow liquid and has a flash point of 54 °C, indicating it is flammable. Its density is approximately 0.96 g/cm³, and it is known to have a mild odor .

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, notably ibuprofen, which is widely used for its anti-inflammatory properties .

4'-Isobutylacetophenone can be a skin irritant and may cause respiratory problems upon inhalation []. It is flammable and should be kept away from heat sources [].

Always refer to safety data sheets (SDS) for detailed handling and storage guidelines when working with this compound in a laboratory setting [].

Typical of ketones and aromatic compounds:

  • Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group into an aromatic ring using acetic anhydride in the presence of a catalyst such as zeolite beta. This method is particularly notable for producing 4'-isobutylacetophenone from isobutylbenzene, enhancing reaction efficiency and reducing toxic byproducts .
  • Reduction Reactions: The ketone functional group can be reduced to form secondary alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Oxidation Reactions: Under certain conditions, 4'-isobutylacetophenone can be oxidized to carboxylic acids.

The most common synthesis method for 4'-isobutylacetophenone involves:

  • Friedel-Crafts Acylation:
    • Reactants: Isobutylbenzene and acetic anhydride.
    • Catalyst: Nanocrystalline or microcrystalline zeolite beta.
    • Conditions: Reaction temperature between 60 to 165 °C for 2 to 24 hours.

This method is favored for its efficiency and reduced environmental impact compared to traditional methods that utilize corrosive reagents like aluminum chloride .

Research indicates that 4'-isobutylacetophenone can interact with biological systems primarily through its role as a precursor in drug synthesis. Its derivatives may exhibit varying degrees of toxicity and allergenic potential. For instance, skin contact can lead to allergic reactions . Moreover, studies have shown that this compound can photodegrade into more harmful substances when exposed to sunlight in aquatic environments, necessitating further investigation into its environmental interactions .

Several compounds share structural similarities with 4'-isobutylacetophenone. Below are some comparable compounds along with their unique characteristics:

Compound NameStructure SimilarityUnique Characteristics
AcetophenoneContains a phenyl ringUsed as a solvent and flavoring agent
IbuprofenDerived from 4'-isobutylacetophenoneNonsteroidal anti-inflammatory drug
ButyrophenoneSimilar aromatic structureUsed in food flavoring and as a fragrance
IsobutylbenzeneSubstituted benzenePrecursor for various chemical syntheses

The uniqueness of 4'-isobutylacetophenone lies in its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity compared to these similar compounds. Its role as an intermediate in the synthesis of ibuprofen further distinguishes it within this group .

XLogP3

3.3

UNII

AML715RD20

GHS Hazard Statements

Aggregated GHS information provided by 127 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (33.07%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (66.93%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (99.21%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

38861-78-8

Wikipedia

4'-isobutylacetophenone

General Manufacturing Information

Ethanone, 1-[4-(2-methylpropyl)phenyl]-: ACTIVE

Dates

Modify: 2023-08-15

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